2,5-Di(1-adamantyl)cyclopentanone
Description
2,5-Di(1-adamantyl)cyclopentanone is a cyclopentanone derivative featuring two 1-adamantyl groups at the 2- and 5-positions.
Properties
Molecular Formula |
C25H36O |
|---|---|
Molecular Weight |
352.6g/mol |
IUPAC Name |
2,5-bis(1-adamantyl)cyclopentan-1-one |
InChI |
InChI=1S/C25H36O/c26-23-21(24-9-15-3-16(10-24)5-17(4-15)11-24)1-2-22(23)25-12-18-6-19(13-25)8-20(7-18)14-25/h15-22H,1-14H2 |
InChI Key |
WUYQWHVQVHYWPK-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
C1CC(C(=O)C1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Yield : Bulky substituents (e.g., adamantyl) may reduce reaction yields compared to smaller groups like benzylidene or halogenated aryl groups, as steric hindrance can impede condensation .
- Melting Point : Polar substituents (e.g., Cl, F) increase melting points due to stronger intermolecular forces, while bulky hydrophobic groups (e.g., adamantyl) may lower solubility but raise melting points due to rigid packing .
Physicochemical Properties
- Molecular Weight and Hydrophobicity: Adamantyl groups (C₁₀H₁₅) significantly increase molecular weight and hydrophobicity compared to aryl substituents. For example, 2,5-bis(4-hydroxybenzylidene)cyclopentanone (C₁₉H₁₆O₃) has a molecular weight of 292.3 g/mol, while 2,5-Di(1-adamantyl)cyclopentanone (C₂₅H₃₄O) would theoretically exceed 350 g/mol, impacting solubility and bioavailability .
- Spectroscopic Data : NMR and IR spectra of analogs confirm the E,E-configuration of the α,β-unsaturated ketone system, a feature critical for electronic properties and reactivity .
Data Tables
Table 2: Functional Properties
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